![molecular formula C10H13NO B3017540 [2-(Prop-2-en-1-yloxy)phenyl]methanamine CAS No. 161562-67-0](/img/structure/B3017540.png)

[2-(Prop-2-en-1-yloxy)phenyl]methanamine

Vue d'ensemble

Description

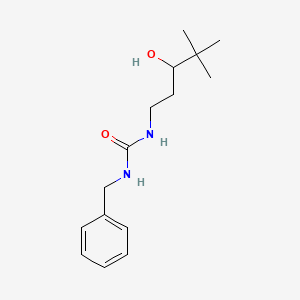

“[2-(Prop-2-en-1-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 161562-67-0 . It has a molecular weight of 163.22 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Applications De Recherche Scientifique

Catalytic Applications :

- Roffe et al. (2016) discussed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity and Cellular Imaging :

- Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, showing unprecedented photocytotoxicity in red light and potential for cellular imaging (Basu et al., 2014).

- In a related study, Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff bases with phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine for enhanced cellular uptake with selectivity and remarkable photocytotoxicity (Basu et al., 2015).

Chemical Synthesis and Antimicrobial Evaluation :

- Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities, showing variable degrees of activity (Visagaperumal et al., 2010).

Anticancer Activity :

- Mbugua et al. (2020) reported new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands including R-(phenyl)methanamine, showing significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Stereochemistry and Protecting Effects :

- Lood et al. (2015) synthesized (indol-2-yl)methanamines using amino acid starting materials and a 9-phenyl-9-fluorenyl protecting group, providing insight into the stereochemical protecting properties of these compounds (Lood et al., 2015).

Quantitative Structure-Activity Relationship :

- Mente et al. (2008) used QSAR models to evaluate activities for compounds in the phenoxyphenyl-methanamine class, providing insights into the structure-activity relationship of these compounds (Mente et al., 2008).

SIRT1 Inhibition and Anticancer Agents :

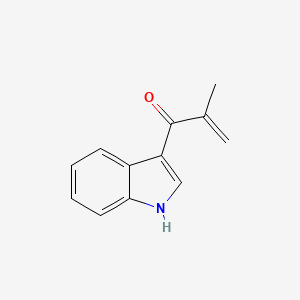

- Panathur et al. (2013) designed a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, which showed potent growth inhibitory action against cancer cell lines and inhibited SIRT1 enzyme activity (Panathur et al., 2013).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or in contact with skin . It can also cause serious eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Analyse Biochimique

Biochemical Properties

[2-(Prop-2-en-1-yloxy)phenyl]methanamine is known to interact with various enzymes, proteins, and other biomolecules. It acts as a catalyst in biochemical reactions, aiding in the cleavage, carbonylation, rearrangement, and cross-conjugation of molecules

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

(2-prop-2-enoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXQXOZZWXRSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

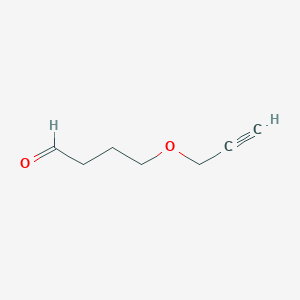

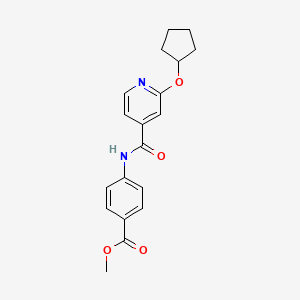

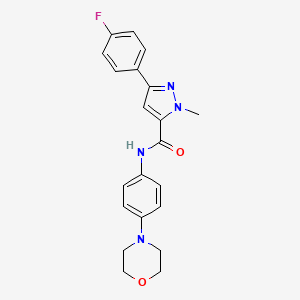

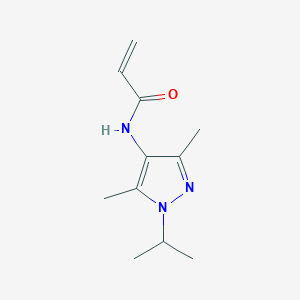

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)